molecular formula C26H28Cl2N4O B2995804 1-(3,4-dichlorophenyl)-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)urea CAS No. 1170605-19-2

1-(3,4-dichlorophenyl)-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)urea

Cat. No.: B2995804
CAS No.: 1170605-19-2
M. Wt: 483.44
InChI Key: RVUFBEXOABUQMV-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a 3,4-dichlorophenyl group and a substituted ethyl chain containing 3,4-dihydroisoquinoline and 4-(dimethylamino)phenyl moieties. The 3,4-dichlorophenyl group introduces electron-withdrawing properties, which may enhance lipophilicity and metabolic stability compared to analogs with electron-donating substituents. The 3,4-dihydroisoquinoline component could contribute to π-π stacking interactions in binding pockets, while the 4-(dimethylamino)phenyl group may facilitate solubility and cellular permeability.

Synthetic routes for analogous compounds (e.g., ) typically involve multi-step alkylation and urea-forming reactions, with purification via silica gel chromatography using ethyl acetate/petroleum ether gradients.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28Cl2N4O/c1-31(2)22-10-7-19(8-11-22)25(32-14-13-18-5-3-4-6-20(18)17-32)16-29-26(33)30-21-9-12-23(27)24(28)15-21/h3-12,15,25H,13-14,16-17H2,1-2H3,(H2,29,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVUFBEXOABUQMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3,4-dichlorophenyl)-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)urea is a complex organic molecule with potential therapeutic applications, particularly in the fields of neurology and oncology. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of the compound can be broken down into three main components:

  • A dichlorophenyl moiety, which is known for its role in enhancing lipophilicity and biological activity.
  • A dihydroisoquinoline structure that is often associated with various pharmacological properties.
  • A dimethylaminophenyl group that may contribute to receptor binding and activity modulation.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may inhibit key signaling pathways involved in cancer cell proliferation. In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting anti-apoptotic proteins such as Bcl-2 .
  • Case Studies : A study demonstrated that a similar structure exhibited IC50 values of 2.09 μM against MCF-7 breast cancer cells and 2.08 μM against HepG2 liver cancer cells .

Neuroprotective Effects

The compound's structural features suggest potential neuroprotective effects, particularly in the context of neurodegenerative diseases:

  • Dopamine Receptor Modulation : Compounds with similar structures have been shown to act as modulators of dopamine receptors, which are crucial in conditions like Parkinson's disease. The ability to selectively target D3 receptors has been highlighted as a promising therapeutic strategy .
  • Research Findings : In animal models, related compounds have demonstrated the ability to improve motor function and reduce neuroinflammation, indicating potential for treating Parkinson's disease .

Biological Activity Summary Table

Activity TypeMechanism of ActionReference
AnticancerInduction of apoptosis via caspase activation
NeuroprotectiveModulation of dopamine receptors
AntibacterialInhibition of bacterial growth

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis pathways and SAR is crucial for optimizing the biological activity of this compound:

  • Synthesis : The compound can be synthesized through multi-step reactions involving coupling agents and selective functionalization techniques. The yield and purity are critical for ensuring biological efficacy.
  • SAR Studies : Variations in substituents on the phenyl rings significantly impact biological activity. For example, the presence of dimethylamino groups has been linked to enhanced receptor binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The most structurally similar compound is 1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3-(2-ethoxyphenyl)urea (). Key differences and implications are summarized below:

Property Target Compound Compound
Urea Substituent 3,4-Dichlorophenyl (electron-withdrawing) 2-Ethoxyphenyl (electron-donating)
Molecular Formula Estimated: C₂₇H₂₈Cl₂N₄O¹ C₂₈H₃₄N₄O₂
Molecular Weight ~514.5 g/mol (calculated) 458.6 g/mol
Lipophilicity (LogP) ² Higher (Cl atoms increase hydrophobicity) Lower (ethoxy group enhances polarity)
Solubility Likely reduced in aqueous media Improved due to ethoxy oxygen’s hydrogen-bonding capacity
Metabolic Stability Potentially higher (Cl groups resist oxidative metabolism) May undergo faster O-dealkylation of the ethoxy group

¹Exact formula inferred by replacing the 2-ethoxyphenyl group in ’s compound with 3,4-dichlorophenyl and adjusting H/Cl counts. ²Predicted based on substituent effects.

Q & A

Q. What are the recommended synthetic routes for preparing this urea derivative?

The compound can be synthesized via nucleophilic addition of an isocyanate intermediate to a substituted amine. A validated approach involves reacting a 3,4-dichlorophenyl isocyanate precursor with a tertiary amine containing dihydroisoquinoline and dimethylaminophenyl groups in an inert solvent (e.g., dichloromethane or toluene) under reflux, with triethylamine as a base to neutralize HCl byproducts. Reaction progress should be monitored via TLC or HPLC to optimize yield and purity .

Q. How can researchers structurally characterize this compound?

Key techniques include:

  • Single-crystal X-ray diffraction to resolve the 3D arrangement of substituents (as demonstrated for similar urea derivatives in crystallography studies) .
  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns on aromatic rings and urea linkage.
  • High-resolution mass spectrometry (HRMS) to verify molecular formula and isotopic distribution.

Q. What analytical techniques are critical for assessing purity and stability?

  • HPLC with UV/Vis detection (using C18 columns and acetonitrile/water gradients) to quantify impurities.
  • Thermogravimetric analysis (TGA) to evaluate thermal stability under controlled atmospheres.
  • pH-dependent solubility studies in buffered solutions to assess stability in physiological conditions .

Q. What is the hypothesized mechanism of action based on structural analogs?

Similar urea derivatives exhibit activity as kinase inhibitors or receptor modulators due to their aromatic and hydrogen-bonding motifs. The 3,4-dichlorophenyl group may enhance lipophilicity and target binding, while the dihydroisoquinoline moiety could interact with hydrophobic enzyme pockets. Computational docking studies (see advanced questions) are recommended to refine this hypothesis .

Advanced Research Questions

Q. How can computational methods accelerate reaction design for this compound?

Quantum mechanical calculations (e.g., DFT) and reaction path searches can predict transition states and intermediates, reducing trial-and-error experimentation. ICReDD’s integrated approach combines these methods with machine learning to prioritize reaction conditions, achieving a 60–70% reduction in optimization time .

Q. How should researchers resolve contradictions in pharmacological data across studies?

  • Apply statistical design of experiments (DoE) to identify confounding variables (e.g., solvent residues, isomer ratios).
  • Validate assays using orthogonal techniques (e.g., SPR for binding affinity vs. cellular activity assays).
  • Cross-reference computational predictions (e.g., binding energy calculations) with experimental IC₅₀ values .

Q. What strategies optimize reaction conditions for scalability?

  • Use response surface methodology (RSM) to model interactions between temperature, solvent polarity, and catalyst loading.
  • Employ membrane separation technologies (e.g., nanofiltration) to isolate the product efficiently and minimize waste .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Synthesize analogs with variations in:
    • Chlorine substitution patterns on the phenyl ring.
    • Substituents on the dihydroisoquinoline core (e.g., methyl vs. methoxy groups).
  • Test these analogs in enzyme inhibition assays and correlate results with computed electrostatic potential maps .

Q. What methods assess solubility and formulation compatibility?

  • Dynamic light scattering (DLS) to measure aggregation in aqueous buffers.
  • Accelerated stability testing under high humidity and temperature to identify degradation pathways.
  • Co-solvent screening (e.g., PEGs, cyclodextrins) to enhance bioavailability .

Q. How to validate target engagement in complex biological systems?

  • Use photoaffinity labeling with a radiolabeled or fluorescent analog to confirm binding to the intended protein target.
  • Combine CRISPR/Cas9-mediated gene knockout with dose-response assays to establish target specificity .

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